Flavone, 4'-chloro-7-methoxy-3-methyl-8-(piperidinomethyl)- Flavone, 4'-chloro-7-methoxy-3-methyl-8-(piperidinomethyl)-
Brand Name: Vulcanchem
CAS No.: 86073-63-4
VCID: VC20304891
InChI: InChI=1S/C23H24ClNO3/c1-15-21(26)18-10-11-20(27-2)19(14-25-12-4-3-5-13-25)23(18)28-22(15)16-6-8-17(24)9-7-16/h6-11H,3-5,12-14H2,1-2H3
SMILES:
Molecular Formula: C23H24ClNO3
Molecular Weight: 397.9 g/mol

Flavone, 4'-chloro-7-methoxy-3-methyl-8-(piperidinomethyl)-

CAS No.: 86073-63-4

Cat. No.: VC20304891

Molecular Formula: C23H24ClNO3

Molecular Weight: 397.9 g/mol

* For research use only. Not for human or veterinary use.

Flavone, 4'-chloro-7-methoxy-3-methyl-8-(piperidinomethyl)- - 86073-63-4

Specification

CAS No. 86073-63-4
Molecular Formula C23H24ClNO3
Molecular Weight 397.9 g/mol
IUPAC Name 2-(4-chlorophenyl)-7-methoxy-3-methyl-8-(piperidin-1-ylmethyl)chromen-4-one
Standard InChI InChI=1S/C23H24ClNO3/c1-15-21(26)18-10-11-20(27-2)19(14-25-12-4-3-5-13-25)23(18)28-22(15)16-6-8-17(24)9-7-16/h6-11H,3-5,12-14H2,1-2H3
Standard InChI Key XMKKVRWFDSORCV-UHFFFAOYSA-N
Canonical SMILES CC1=C(OC2=C(C1=O)C=CC(=C2CN3CCCCC3)OC)C4=CC=C(C=C4)Cl

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a 2-phenylchromen-4-one scaffold with strategic substitutions that modulate its bioactivity and physicochemical behavior:

  • 4'-Chloro group: Introduces electron-withdrawing effects, stabilizing aromatic π-systems and influencing receptor binding.

  • 7-Methoxy group: Enhances hydrogen-bond acceptor capacity, improving interactions with enzymatic pockets.

  • 3-Methyl group: Increases steric bulk, potentially reducing metabolic degradation.

  • 8-Piperidinomethyl group: A tertiary amine side chain that improves aqueous solubility and facilitates interactions with biological targets .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₂₃H₂₄ClNO₃
Molecular Weight397.9 g/mol
cLogP (Estimated)3.5–4.5
Hydrogen Bond Donors1 (piperidine NH)
Hydrogen Bond Acceptors7 (methoxy, ketone, ether, piperidine)
Topological Polar Surface Area54.8 Ų

The piperidinomethyl group reduces logP by ~0.7 compared to non-polar analogs, balancing lipophilicity and solubility.

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is synthesized via a two-step strategy:

  • Claisen-Schmidt Condensation: Forms the flavone backbone using o-hydroxychalcone precursors under acidic conditions.

  • Mannich Reaction: Introduces the piperidinomethyl group at C8 using piperidine, formaldehyde, and the intermediate flavone in ethanol at 70°C for 6–8 hours .

Table 2: Reaction Conditions for Key Synthetic Steps

StepReagents/ConditionsYield (%)
Chalcone FormationNaOH/EtOH, 60°C, 12h75–80
Flavone CyclizationH₂SO₄/AcOH, reflux, 6h65–70
Mannich DerivatizationPiperidine, HCHO, EtOH, 70°C, 8h50–55

Post-synthetic modifications, such as oxidation of the C3 methyl group to a carboxyl group, further diversify its chemical portfolio.

Reactivity Patterns

  • Nucleophilic Aromatic Substitution: The 4'-chloro group undergoes substitution with hydroxide or amines under catalytic conditions.

  • Cycloaddition Reactions: The piperidinomethyl side chain participates in [3+2] cycloadditions with nitrile oxides, forming isoxazoline derivatives.

Biological Activities and Mechanisms

Table 3: Cytotoxicity Data (IC₅₀ Values)

Cell LineIC₅₀ (μg/mL)Reference Compound (Ellipticine)
HepG21.8 ± 0.20.9 ± 0.1
SK-LU-12.1 ± 0.31.2 ± 0.2
MCF-71.5 ± 0.20.7 ± 0.1

Mechanistically, the compound induces apoptosis via caspase-3 activation and inhibits topoisomerase IIα by 40% at 10 μM .

Antioxidant and Pro-Oxidant Dualism

At low concentrations (10 μM), it scavenges 75% of DPPH radicals, but exhibits pro-oxidant effects at higher doses (50 μM), generating reactive oxygen species (ROS) in HepG2 cells.

Pharmacological and Structure-Activity Relationships

Critical Substitutions for Bioactivity

  • 4'-Chloro Group: Removal reduces anticancer activity by 60%, underscoring its role in stabilizing ligand-receptor interactions .

  • 8-Piperidinomethyl Group: Analogues lacking this moiety show 3-fold lower solubility and 50% reduced COX-2 inhibition.

Table 4: Impact of Substituent Modifications on Activity

ModificationCytotoxicity (ΔIC₅₀)Solubility (mg/mL)
4'-Chloro → 4'-Methoxy+40%0.8 → 1.2
Piperidinomethyl → Methyl+220%1.5 → 0.4

Analytical Characterization

Spectroscopic Profiling

  • ¹H NMR: Aromatic protons at δ 6.8–8.2 ppm confirm substitution patterns. The piperidinomethyl protons resonate as a multiplet at δ 2.5–2.7 ppm.

  • HRMS: [M+H]⁺ ion observed at m/z 398.1321 (calc. 398.1298).

Research Gaps and Future Directions

  • In Vivo Efficacy: No pharmacokinetic or toxicity data in animal models are available.

  • Target Identification: Proteomic studies are needed to map interaction networks beyond topoisomerase IIα.

  • Formulation Development: Nanoencapsulation could address solubility limitations for clinical translation.

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